molecular formula C17H17F3N4O2 B7138591 N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7138591
M. Wt: 366.34 g/mol
InChI Key: SPTGAMLURWIHPU-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a synthetic compound often researched for its various applications in chemistry, biology, and medicine. This compound has a unique structure that allows it to interact with specific molecular targets, making it a point of interest in various scientific studies.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-12-4-3-5-14(26-17(19)20)11(12)10-21-16(25)13-6-7-15(23-22-13)24-8-1-2-9-24/h3-7,17H,1-2,8-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTGAMLURWIHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=C(C=CC=C3F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves a multi-step synthesis. One common method includes:

  • Initial Formation: : Starting with 2-(difluoromethoxy)-6-fluorobenzaldehyde, it undergoes a condensation reaction with a suitable amine to form the benzylamine intermediate.

  • Cyclization: : The intermediate then reacts with 3-carboxypyridazine in the presence of a cyclizing agent to form the pyrrolidinyl ring.

  • Final Assembly: : Further functionalization steps are carried out to attach the pyridazine moiety, resulting in the final compound.

Industrial Production Methods

For large-scale production, the same synthetic steps can be optimized for industrial processes:

  • Optimization of Reaction Conditions: : Use of catalysts and solvents that maximize yield and purity.

  • Scaling Up: : Employing continuous flow reactors and automated synthesis setups to scale up the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinyl moiety.

  • Reduction: : Reduction of the nitro groups on the pyridazine ring can be achieved under hydrogenation conditions.

  • Substitution: : The fluorine atoms can be substituted with other halogens or nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

  • Substitution Reagents: : Halogens (Br2, Cl2) and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions include various fluorinated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a ligand in catalytic cycles, enhancing the efficiency of certain reactions.

  • Material Science: : Used in the synthesis of polymers with unique properties due to its fluorinated structure.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and pathways.

  • Protein Binding: : Useful in the study of protein-ligand interactions due to its affinity for specific protein domains.

Medicine

  • Drug Development: : Potential candidate for developing new medications due to its biological activity.

  • Diagnostic Imaging: : Its fluorinated structure allows it to be used in imaging studies, especially in PET scans.

Industry

  • Agricultural Chemicals: : Can be used in the development of new pesticides or herbicides.

  • Pharmaceutical Intermediates: : Used as a building block in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: : Binding to specific receptors or enzymes, inhibiting their activity.

  • Pathways Involved: : Interaction with molecular pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(difluoromethoxy)-phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide: : Similar structure but lacks the fluorine atom at the 6-position.

  • N-[[2-(methoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide: : Contains a methoxy group instead of difluoromethoxy.

Highlighting Uniqueness

N-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its difluoromethoxy and fluorophenyl groups, which enhance its biological activity and chemical stability compared to its analogs. These features make it more effective in binding to molecular targets and potentially more versatile in its applications across various fields.

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